1-bicyclo[2.2.1]hept-2-yl-3-[3-(1H-imidazol-1-yl)propyl]thiourea
Overview
Description
N-bicyclo[221]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is a complex organic compound that features a bicyclic structure combined with an imidazole moiety and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea typically involves multiple steps:
Formation of the bicyclic structure: The bicyclo[2.2.1]heptane core can be synthesized through Diels-Alder reactions involving cyclopentadiene and ethylene.
Introduction of the imidazole group: The imidazole moiety can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the thiourea group: The final step involves the reaction of the intermediate with thiourea under suitable conditions, such as in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques like chromatography for the final product.
Chemical Reactions Analysis
Types of Reactions
N-bicyclo[2.2.1]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thiourea group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound without the imidazole and thiourea groups.
N-bicyclo[2.2.1]hept-2-yl-5-[(5-chloro-2-pyridinyl)oxy]-4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide: A more complex compound with additional functional groups.
Uniqueness
N-bicyclo[221]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is unique due to its combination of a bicyclic structure, an imidazole ring, and a thiourea group
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-(3-imidazol-1-ylpropyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S/c19-14(16-4-1-6-18-7-5-15-10-18)17-13-9-11-2-3-12(13)8-11/h5,7,10-13H,1-4,6,8-9H2,(H2,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPLMIPKLHDXLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=S)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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